molecular formula C14H16N4O2 B2696960 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1340756-25-3

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2696960
CAS No.: 1340756-25-3
M. Wt: 272.308
InChI Key: GPRQFOYKCRLRQD-UHFFFAOYSA-N
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Description

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a propyl group at the C4 position and a pyridin-3-ylmethyl amino moiety at C2. Pyrimidine-5-carboxylic acid derivatives are of significant interest in medicinal chemistry due to their role as core structures in biologically active compounds, including peroxisome proliferator-activated receptor γ (PPARγ) agonists, kinase inhibitors, and phosphodiesterase inhibitors . The propyl substituent at C4 and the pyridinylmethyl amino group at C2 in this compound suggest a balance between lipophilicity and hydrogen-bonding capacity, which may optimize receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

4-propyl-2-(pyridin-3-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-4-12-11(13(19)20)9-17-14(18-12)16-8-10-5-3-6-15-7-10/h3,5-7,9H,2,4,8H2,1H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQFOYKCRLRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Example Reaction Table

StepReaction TypeReagents/ConditionsYield (%)Reference
1Alkylation (4-propyl)Propyl Grignard reagent, THF, 0°C→RT78
2Amination (C2-position)Pyridin-3-ylmethylamine, DIPEA, DMF65
3Ester Hydrolysis6M HCl, reflux, 12h92

Carboxylic Acid Derivatives

The C5-carboxylic acid group participates in:

  • Esterification : Formation of methyl/ethyl esters using SOCl₂/ROH .

  • Amide Formation : Condensation with amines (e.g., cyclohexylamine) via EDCI/HOBt coupling .

  • Salt Formation : Interaction with bases (e.g., NaOH) to yield water-soluble carboxylates .

Amino Group Modifications

The (pyridin-3-ylmethyl)amino moiety at C2 may undergo:

  • Acylation : Reaction with acetyl chloride to form acetamide derivatives .

  • Alkylation : Quaternization with alkyl halides (e.g., methyl iodide) under basic conditions .

Pyridine Substituent

  • Coordination Chemistry : The pyridinyl nitrogen can act as a ligand for metal complexes (e.g., Pd, Cu) .

  • Oxidation : Potential conversion to pyridine N-oxide using mCPBA .

Stability and Degradation Pathways

  • Photodegradation : UV exposure may cleave the pyridinylmethyl-amino bond, as observed in related thienopyrimidines .

  • Hydrolytic Stability : The amide bond resists hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .

Biological Interactions

While not a direct focus of the query, the compound’s reactivity informs its pharmacological profile:

  • Enzyme Inhibition : The carboxylic acid may mimic phosphate groups, competing in ATP-binding pockets (e.g., PKB inhibition in pyrrolopyrimidines) .

  • Metabolic Pathways : Propyl and pyridinyl groups are susceptible to CYP450-mediated oxidation .

Scientific Research Applications

Cancer Treatment

Research has indicated that compounds similar to 4-propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid exhibit properties that inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of tyrosine kinases, which are often overactive in various cancers.

Case Study: Inhibition of Tyrosine Kinases

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the activity of specific tyrosine kinases implicated in leukemia, leading to reduced cell viability in vitro. The structure–activity relationship (SAR) analysis highlighted the importance of the pyridine moiety for binding affinity and selectivity towards these kinases .

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties. Its ability to influence cytokine production and immune cell activation makes it a candidate for treating autoimmune diseases.

Case Study: Cytokine Modulation

In a preclinical study, the administration of this compound resulted in a significant decrease in pro-inflammatory cytokines in animal models of rheumatoid arthritis. This suggests potential therapeutic benefits for conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Variations

The structural diversity of pyrimidine-5-carboxylic acid derivatives primarily arises from substitutions at C2, C4, and C6 positions. Below is a comparative analysis of key analogs:

Compound Name C2 Substituent C4 Substituent C6 Substituent Core Modification Reference
Target Compound Pyridin-3-ylmethyl amino Propyl H Carboxylic acid
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide H H 5-Oxo-1-phenylpyrrolidin-3-yl Carboxamide
Imp-C-M4 Methyl 3-Cl-4-MeO-benzyl H Carboxylic acid
2-Trifluoromethyl-4-(6-trifluoromethyl-pyridin-3-yl)pyrimidine-5-carboxylate Trifluoromethyl 6-CF3-pyridin-3-yl H Ethyl ester
4-Methyl-2-phenyl-6-(3-CF3-phenylamino)pyrimidine-5-carboxylic acid Phenyl Methyl 3-CF3-phenylamino Carboxylic acid
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Cyclopropyl, methyl(pyridin-3-ylmethyl)amino Chloro H Carboxylic acid

Key Observations :

  • C4 Position : The propyl group in the target compound provides moderate lipophilicity, whereas bulkier substituents like 3-Cl-4-MeO-benzyl (Imp-C-M4) or 6-CF3-pyridin-3-yl () may enhance receptor specificity but reduce solubility.
  • Core Modifications : Carboxamides () and ethyl esters () alter bioavailability compared to carboxylic acids.

Key Observations :

  • Parallel amidation () and hydrolysis-condensation () are efficient for introducing diverse substituents.
  • The target compound’s synthesis likely avoids the nine-step procedure described for PPARγ agonists (), favoring simpler alkylation/amination steps.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
Target Compound ~318 (analog in ) Moderate Moderate (carboxylic acid)
2-Trifluoromethyl-4-(6-CF3-pyridin-3-yl)pyrimidine-5-carboxylate 366 [M+H]+ High (CF3 groups) Low (ester)
4-Methyl-2-phenyl-6-(3-CF3-phenylamino)pyrimidine-5-carboxylic acid ~380 Moderate Moderate (carboxylic acid)
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid 318.76 Moderate Moderate

Key Observations :

  • Trifluoromethyl groups () increase lipophilicity (LogP) but reduce aqueous solubility.
  • Carboxylic acid derivatives generally exhibit better solubility than esters or carboxamides.

Biological Activity

4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_2

This structure features a pyrimidine core, which is known for its versatility in biological applications. The presence of the pyridine ring enhances its interaction with biological targets due to the nitrogen atom's ability to participate in hydrogen bonding and coordination with metal ions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes like NAMPT (Nicotinamide adenine dinucleotide phosphate) which is crucial in cancer metabolism .
  • Antibacterial Activity : Compounds containing the pyrimidine structure have been shown to target bacterial enzymes, disrupting essential biosynthetic pathways. For example, studies on related compounds have demonstrated inhibition of the methylerythritol phosphate pathway, which is vital for isoprenoid biosynthesis in bacteria .
  • Anticancer Properties : Several pyrimidine derivatives have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cell signaling pathways .

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrimidine derivatives indicated that compounds similar to this compound showed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective inhibition at low concentrations.

CompoundBacterial StrainMIC (µg/mL)
4-Propy...E. coli8
4-Propy...S. aureus16

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation through modulation of cell cycle regulators and apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

  • Cancer Treatment : A clinical study investigated the effects of a similar pyrimidine derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects, highlighting its potential as a therapeutic agent .
  • Infection Control : A case study involving a novel antibacterial regimen incorporating this compound showed a reduction in infection rates among patients with chronic bacterial infections resistant to conventional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a pyrimidine precursor (e.g., 2-methylthiopyrimidine derivatives) with pyridin-3-ylmethylamine under reflux conditions (e.g., in DMSO:water solvent systems) to form the amino-substituted intermediate .
  • Step 2 : Hydrolysis or functionalization of the carboxylic acid group, often achieved via acid-catalyzed reactions. Post-reaction purification involves crystallization from solvents like ethanol or aqueous HCl .
  • Key Considerations : Optimize reaction time and temperature to minimize by-products. Use TLC or HPLC to monitor reaction progress.

Q. How can the purity and structural integrity of this compound be validated?

  • Chromatography : Employ HPLC or GC-MS to assess purity (>95% recommended for research use).
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns and functional groups. For crystallographic validation, single-crystal X-ray diffraction is ideal .
  • Elemental Analysis : Verify empirical composition (C, H, N) to ensure stoichiometric accuracy.

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Investigate its role as a kinase inhibitor or receptor modulator due to the pyrimidine core and carboxylic acid group, which are common in bioactive molecules .
  • Chemical Biology : Use as a scaffold for synthesizing derivatives targeting enzymatic active sites (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functional activity of this compound?

  • Reaction Pathway Design : Apply quantum chemical calculations (e.g., DFT) to predict energetically favorable reaction intermediates and transition states .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to guide structural modifications for enhanced binding affinity .
  • Machine Learning : Train models on existing pyrimidine derivative datasets to predict optimal reaction conditions or biological activity .

Q. What strategies resolve contradictory data in reaction yields or biological assays?

  • Design of Experiments (DoE) : Use factorial or response surface methodologies to systematically vary parameters (e.g., temperature, solvent ratio) and identify critical factors affecting yield .
  • Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across replicates. Cross-validate spectroscopic data with orthogonal techniques (e.g., IR vs. NMR) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 6-(4-chlorophenyl)pyrimidine derivatives) to contextualize discrepancies .

Q. How can the compound’s stability under varying experimental conditions be assessed?

  • Accelerated Degradation Studies : Expose the compound to extreme pH, temperature, or light, and monitor decomposition via LC-MS .
  • Kinetic Analysis : Determine half-life in buffer solutions or biological matrices to inform storage and handling protocols .

Methodological Notes

  • Synthesis Optimization : Evidence from pyrimidine derivatives suggests that refluxing with amines in polar aprotic solvents (e.g., DMSO) improves nucleophilic substitution efficiency .
  • Data Contradiction : Inconsistent biological activity may arise from subtle stereochemical differences; enantiomeric resolution (e.g., chiral HPLC) is recommended for chiral analogs .
  • Safety : Handle with PPE due to potential acute toxicity and corrosivity, as indicated for related pyrimidine-carboxylic acids .

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